molecular formula C12H16O B13406710 5-Ethoxy-1,2,3,4-tetrahydronaphthalene CAS No. 93549-74-7

5-Ethoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13406710
CAS No.: 93549-74-7
M. Wt: 176.25 g/mol
InChI Key: HMEWVUKTEUFXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes It is characterized by the presence of an ethoxy group attached to the fifth position of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5-ethoxy-naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of this compound-2-carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of this compound-2-one or this compound-2-carboxylic acid.

    Reduction: Formation of this compound-2-ol or this compound.

    Substitution: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalene or 5-nitro-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

5-Ethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used as a solvent and as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. For example, the formation of reactive oxygen species (ROS) during metabolism can lead to lipid peroxidation and cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound without the ethoxy group, used as a hydrogen-donor solvent.

    5-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group instead of an ethoxy group, used in organic synthesis.

    1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains hydroxyl groups, used as a complexing agent.

Uniqueness

5-Ethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

93549-74-7

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-ethoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,2-4,6,8H2,1H3

InChI Key

HMEWVUKTEUFXBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.